3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Mescaline: A related compound with additional methoxy groups on the aromatic ring.
Uniqueness
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and the pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-9-8-17(14-20(19)28-2)10-12-23-18-15-21(25)24(22(18)26)13-11-16-6-4-3-5-7-16/h3-9,14,18,23H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMJMMWJOOUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)CCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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